

A Technical Guide to Marine Biology Research Grants and Protocols in Japan

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Disclaimer: Initial searches for "Narashino Bay" did not yield specific marine biology research grants associated with this named location. The city of Narashino is located in Chiba Prefecture on Tokyo Bay, a region with significant marine ecosystems, including tidal flats like the Yatsuhigata.^{[1][2][3][4]} This guide, therefore, provides an in-depth overview of the broader landscape of marine biology research funding in Japan, offering examples of grants, protocols, and biological pathways relevant to the nation's diverse marine environments, which researchers studying areas like Tokyo Bay can pursue.

Overview of Marine Research Funding in Japan

Japan, as a maritime nation with extensive coastlines and diverse marine ecosystems ranging from northern ice-bound waters to southern coral reefs, places a strong emphasis on marine science.^{[5][6]} Funding for marine biology research is available from a variety of governmental and private sources. Key contributors include the Japan Society for the Promotion of Science (JSPS), the Japan Science and Technology Agency (JST), and private foundations like The Nippon Foundation, which actively supports ocean-related research and the development of human resources in marine fields.^{[7][8][9]} The Japan Agency for Marine-Earth Science and Technology (JAMSTEC) also plays a central role in conducting and supporting comprehensive marine research.^[10]

Data Presentation: Representative Research Grants

The following table summarizes several publicly listed grants available for marine biology research in Japan. These examples are drawn from institutions like the Okinawa Institute of

Science and Technology (OIST) and demonstrate the range of funding opportunities.[\[9\]](#)

Grant Title	Funding Agency	Principal Investigator (Example)	Grant Amount (JPY)	Research Period	Research Focus	Grant Number (Example)
Grant-in-Aid for JSPS Fellows (DC2)	Japan Society for the Promotion of Science (JSPS)	Kota Ishikawa (OIST)	¥200,000/month + ¥1,000,000/year	2023–2025	Planktivory by fish in coral reefs	JP23KJ2133
Grant-in-Aid for Early-Career Scientist	Japan Society for the Promotion of Science (JSPS)	Heng Wu (OIST)	¥2,500,000	2023–2025	Hydrodynamic effects on coral mucus	23K17033
Fusion Oriented Research (FOREST)	Japan Science and Technology Agency (JST)	Yosuke Yamada (OIST)	¥19,990,000	2021–2024	Bacterial surface characteristics and carbon acquisition	JPMJFR2070
Sasakawa Scientific Research Grant	The Japan Science Society	Yosuke Yamada (OIST)	¥960,000	2021–2022	Quantitative analysis of particle aggregation in seawater	2021-6014
Impacts of the pumice on the marine ecosystem	Donations from the public	Satoshi Mitarai (OIST)	¥500,000	2021–2022	Ecosystem impacts of pumice	N/A

Experimental Protocols

Protocol: Environmental DNA (eDNA) Analysis for Biodiversity Assessment in Tidal Flats

This protocol outlines a methodology for assessing the biodiversity of a tidal flat ecosystem, such as the Yatsu-higata, using environmental DNA (eDNA) metabarcoding. This non-invasive technique is crucial for monitoring sensitive habitats and detecting cryptic or rare species.

I. Field Sampling (Water Collection)

- **Site Selection:** Establish multiple sampling sites across the tidal flat, including inflow channels, mudflats, and vegetated zones.
- **Sterilization:** Use sterile equipment for each sample to prevent cross-contamination. Wear gloves. Bleach and rinse all non-disposable equipment between sites.
- **Water Collection:** At each site, collect 1 liter of surface water using a sterile bottle. Submerge the bottle just below the surface and allow it to fill.
- **Field Blank:** Prepare a field blank at each site by pouring 1 liter of DNA-free distilled water into a sample bottle to monitor for contamination during transport and handling.
- **Storage:** Place samples and blanks in a cooler with ice packs immediately after collection and transport to the laboratory for filtration within 24 hours.

II. Laboratory Filtration

- **Filter Setup:** In a clean laboratory environment (ideally a PCR-free hood), set up a vacuum filtration system with a sterile 47 mm glass fiber filter (GF/F) with a 0.7 μm pore size.
- **Filtration:** Shake the water sample gently to homogenize. Filter the entire 1-liter sample through the GF/F filter.
- **Filter Preservation:** Using sterile forceps, fold the filter paper, place it in a 2 mL cryotube, and store it at -80°C until DNA extraction.

- Control: Filter the field blank and a lab blank (1L of DNA-free water) using the same procedure to monitor for contamination.

III. DNA Extraction & PCR Amplification

- Extraction: Extract DNA from the filters using a commercially available water DNA extraction kit (e.g., DNeasy PowerWater Kit) following the manufacturer's protocol. Include an extraction blank (a clean filter) as a negative control.
- Target Gene Selection: Select a universal barcode marker appropriate for the target taxa (e.g., the MiFish 12S rRNA gene for fish, COI for invertebrates).
- PCR Amplification: Perform a two-step PCR.
 - 1st PCR: Amplify the target gene using universal primers with adapter sequences.
 - 2nd PCR: Attach unique index sequences (for multiplexing) and sequencing adapters to the amplicons from the 1st PCR.
- Purification: Purify the indexed PCR products using magnetic beads (e.g., AMPure XP) to remove primer-dimers and non-target amplicons.

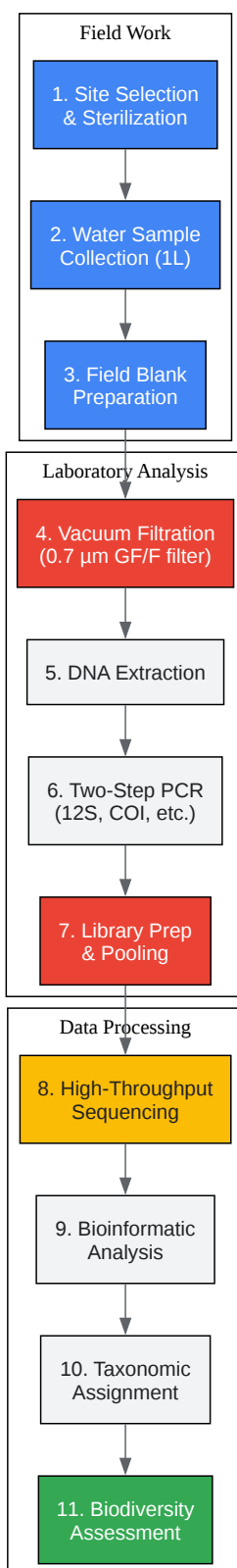
IV. Sequencing and Bioinformatic Analysis

- Quantification & Pooling: Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
- Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Data Processing:
 - Demultiplex the raw sequence reads based on the unique indices.
 - Perform quality filtering and merge paired-end reads.
 - Cluster reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

- Assign taxonomy to each OTU/ASV by comparing sequences against a reference database (e.g., GenBank).
- Analyze the resulting species lists to assess biodiversity, community composition, and species distribution across the tidal flat.

Mandatory Visualizations

Diagram: Experimental Workflow for eDNA Analysis

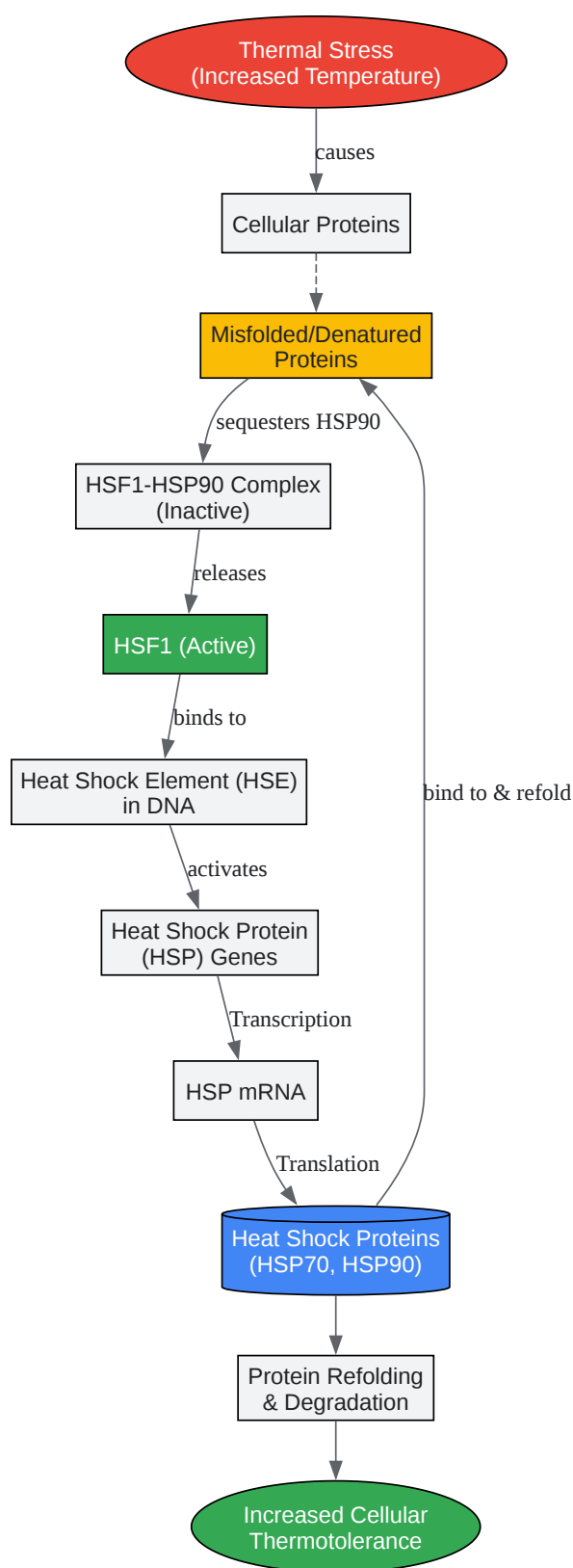


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Caption: Workflow for Environmental DNA (eDNA) Metabarcoding Analysis.

Diagram: Heat Shock Response Signaling Pathway in Corals

This pathway is critical for understanding cellular responses to thermal stress, a key driver of coral bleaching, which is a major research focus in Japanese waters.^[5]



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